4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
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Description
4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
4-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is involved in various chemical reactions and synthesis processes. For instance, it is used in the ANRORC rearrangement, an unexpected reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, leading to the formation of specific formamides with confirmed structures by X-ray analysis (Ledenyova et al., 2018). Additionally, its derivatives are synthesized through TBTU-mediated reactions, yielding high-purity compounds from the reaction of pyrazole carboxylic acid with amines (Prabakaran et al., 2012).
Synthesis of Novel Derivatives
The compound is central to the synthesis of novel derivatives. For instance, thiophenylhydrazonoacetates were synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to various pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Moreover, 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds show promising results as nematocidal agents, indicating their potential in agrochemical applications (Zhao et al., 2017).
Anticancer and Anti-Inflammatory Properties
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibited significant cytotoxic activity against cancer cell lines, demonstrating the compound's potential in cancer research (Rahmouni et al., 2016). Furthermore, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides showed certain compounds to be toxic to C. elegans, suggesting their use in biological studies (Donohue et al., 2002).
Cross-Coupling Reactions and Synthesis of Condensed Pyrazoles
The compound is involved in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, further highlighting its versatility in organic synthesis (Arbačiauskienė et al., 2011). Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity, underscoring its potential in pharmaceutical development (Du et al., 2015).
Properties
IUPAC Name |
4-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)15-6-10-24(23-15)11-9-22-16(25)17(7-12-26-13-8-17)14-4-2-1-3-5-14/h1-6,10H,7-9,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKABOWKDNNPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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